

# Head-to-Head In Vitro Comparison: IAG933 vs. VT104 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IAG933    |           |
| Cat. No.:            | B10862049 | Get Quote |

A Detailed Examination of Two Leading YAP/TAZ-TEAD Pathway Inhibitors

For researchers and drug development professionals in oncology, the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, has emerged as a promising therapeutic target. Two small molecule inhibitors, IAG933 and VT104, have garnered significant attention for their potential to modulate this pathway by targeting the interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors. This guide provides a comprehensive head-to-head in vitro comparison of IAG933 and VT104, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

### **Mechanism of Action: A Tale of Two Approaches**

**IAG933** and VT104 inhibit the YAP/TAZ-TEAD signaling axis through distinct mechanisms. **IAG933** is a first-in-class direct disruptor of the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3][4] By binding to the  $\Omega$ -loop pocket of TEAD transcription factors, **IAG933** directly prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin and subsequent downregulation of TEAD target gene expression.[1][3][5]

In contrast, VT104 functions as an allosteric inhibitor that targets the auto-palmitoylation of TEADs.[6][7][8] TEAD auto-palmitoylation is a critical post-translational modification that influences its interaction with YAP/TAZ. By inhibiting this process, VT104 indirectly disrupts the formation and function of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing



downstream gene expression and exhibiting anti-proliferative effects.[6][7] VT104 has been shown to effectively block the palmitoylation of TEAD1 and TEAD3.[6][9]

# Quantitative In Vitro Performance: A Comparative Analysis

The following tables summarize the available in vitro data for **IAG933** and VT104 in various cancer cell lines, with a focus on mesothelioma, a cancer type where the Hippo pathway is frequently dysregulated.

Table 1: Inhibition of TEAD Target Gene Expression (IC50, nM)

| Compound | MSTO-211H          | NCI-H226           |
|----------|--------------------|--------------------|
| IAG933   | 11 - 26[1][6]      | 11 - 26[1][6]      |
| VT104    | Data not available | Data not available |

Table 2: Anti-proliferative Activity (GI50/IC50, nM)

| Compound | MSTO-211H  | NCI-H226   | NCI-H2052 | Other<br>Mesothelioma<br>Cell Lines           |
|----------|------------|------------|-----------|-----------------------------------------------|
| IAG933   | 13 - 91[6] | 13 - 91[6] | 41[6]     | 13 - 91 (range<br>across various<br>lines)[6] |
| VT104    | >3000[7]   | 16[7]      | 33[7]     | See Table 3 for<br>detailed<br>breakdown      |

Table 3: Anti-proliferative Activity of VT104 in a Panel of Mesothelioma Cell Lines (GI50, nM)





| Cell Line  | GI50 (nM) |
|------------|-----------|
| NCI-H226   | 16[7]     |
| NCI-H2373  | 26[7]     |
| Mero-48a   | 98[7]     |
| SDM103T2   | 60[7]     |
| NCI-H2052  | 33[7]     |
| ACC-MESO-1 | 20[7]     |
| ZL34       | 46[7]     |
| JU77       | 70[7]     |
| Mero-95    | 303[7]    |
| ZL55       | 101[7]    |
| ZL5        | 236[7]    |
| Mero-82    | 243[7]    |
| ONE58      | 135[7]    |
| Mero-14    | 124[7]    |
| Mero-83    | 214[7]    |
| Mero-41    | 984[7]    |
| SPC111     | 1945[7]   |
| SPC212     | >3000[7]  |
| NO36       | >3000[7]  |
| Mero-84    | >3000[7]  |
| ACC-MESO-4 | 1098[7]   |
| Mero-25    | >3000[7]  |
| NCI-H28    | >3000[7]  |
|            | _         |



| NCI-H2452 | >3000[7] |
|-----------|----------|
| MSTO-211H | >3000[7] |
| HMMME     | >3000[7] |

## **Experimental Protocols Cell Proliferation Assays**

Objective: To determine the anti-proliferative effects of IAG933 and VT104 on cancer cell lines.

General Methodology (as compiled from various sources):

- Cell Seeding: Cancer cell lines (e.g., MSTO-211H, NCI-H226) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of the test compound (IAG933 or VT104) or DMSO as a vehicle control.
- Incubation: The plates are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is assessed using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read using a plate reader. The data is normalized
  to the DMSO control, and the half-maximal growth inhibitory concentration (GI50) or halfmaximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

#### **TEAD Target Gene Expression Analysis**

Objective: To quantify the inhibition of TEAD-mediated gene transcription by **IAG933** and VT104.

General Methodology (Quantitative Real-Time PCR - qPCR):

 Cell Treatment: Cancer cell lines are treated with various concentrations of the inhibitor or DMSO for a defined period (e.g., 24 hours).



- RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
  using a reverse transcriptase enzyme.
- qPCR: The cDNA is used as a template for qPCR with primers specific for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative expression of the target genes is calculated using the delta-delta
  Ct method. The IC50 value for the inhibition of gene expression is determined by plotting the
  percentage of inhibition against the log of the inhibitor concentration.

#### **TEAD Palmitoylation Assay (for VT104)**

Objective: To assess the ability of VT104 to inhibit the auto-palmitoylation of TEAD proteins.

Methodology (Cell-based):

- Cell Transfection: HEK293T cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
- Compound and Probe Incubation: The transfected cells are incubated overnight with the test compound (VT104) and a palmitate chemical reporter (e.g., alkyne palmitate).
- Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
- Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the alkyne-modified palmitate.
- Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP. The total amount of immunoprecipitated TEAD is also assessed by Western blotting with an anti-TEAD antibody to ensure equal loading.

## **Visualizing the Pathways and Processes**



#### **Signaling Pathway Diagram**





Click to download full resolution via product page



Caption: Mechanisms of IAG933 and VT104 in the Hippo pathway.

### **Experimental Workflow Diagram**

General Workflow for In Vitro Inhibitor Comparison





Click to download full resolution via product page

Caption: Workflow for comparing IAG933 and VT104 in vitro.

### **Summary and Conclusion**

Both IAG933 and VT104 demonstrate potent in vitro activity against cancer cell lines with a dysregulated Hippo pathway, particularly in the context of mesothelioma. IAG933, as a direct inhibitor of the YAP/TAZ-TEAD interaction, shows strong and rapid inhibition of TEAD target gene expression and cell proliferation across multiple mesothelioma cell lines. VT104, an inhibitor of TEAD auto-palmitoylation, also exhibits potent anti-proliferative effects, though its activity profile across different mesothelioma cell lines appears more varied.

Direct comparative studies suggest that **IAG933** may be more potent in downregulating TEAD target gene expression.[10] However, the choice between these two inhibitors for further research and development may depend on the specific cancer type, the underlying genetic alterations, and the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 2. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 3. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 4. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers PubMed



[pubmed.ncbi.nlm.nih.gov]

- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors OAK Open Access Archive [oak.novartis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head In Vitro Comparison: IAG933 vs. VT104 in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862049#head-to-head-comparison-of-iag933-and-vt104-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com